Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate
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Overview
Description
“Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate” is a specialty product used for proteomics research . Its molecular formula is C19H19NO7 .
Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density of “this compound” are not provided in the search results .Scientific Research Applications
Alternative Substances to Bisphenol A and Their Toxicity
A study by den Braver-Sewradj et al. (2020) reviews the carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential of BPA alternatives used in consumer products. This research is pertinent because it highlights the ongoing search for safer chemical alternatives in consumer products, potentially paralleling the interest in exploring the applications of Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate for similar purposes. The study focuses on the toxicity and safety of these alternatives, crucial for understanding the implications of introducing new chemicals into consumer products (den Braver-Sewradj, van Spronsen, & Hessel, 2020).
Synthetic Phenolic Antioxidants
Liu and Mabury (2020) provide a comprehensive review on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are used widely in industrial and commercial products to prevent oxidation. This research is relevant because this compound could potentially exhibit antioxidant properties similar to SPAs, suggesting possible applications in enhancing product shelf life and stability. The paper also discusses the importance of evaluating the health and environmental implications of SPAs, a consideration that would be equally important for the compound (Liu & Mabury, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 4-[2-amino-4-(diacetyloxymethyl)phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO7/c1-11(21)25-19(26-12(2)22)14-6-9-17(16(20)10-14)27-15-7-4-13(5-8-15)18(23)24-3/h4-10,19H,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUWLKUBYKHEUPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)OC)N)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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